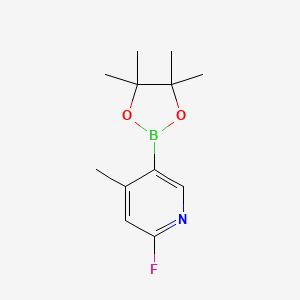

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Formula: C₁₂H₁₇BFNO₂ Molecular Weight: 237.08 g/mol CAS Number: 1363192-17-9 MDL Number: MFCD16996672

This compound is a fluorinated pyridine derivative containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position. The fluorine substituent at the 2-position and methyl group at the 4-position confer distinct electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its boronate ester moiety enables efficient coupling with aryl/heteroaryl halides under palladium catalysis, while the fluorine atom enhances metabolic stability in bioactive molecules .

Properties

IUPAC Name |

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDKXRDBCREFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855769 | |

| Record name | 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363192-17-9 | |

| Record name | 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely adopted method involves palladium-catalyzed cross-coupling between halogenated pyridine precursors and bis(pinacolato)diboron (B₂Pin₂). For the target compound, 5-bromo-2-fluoro-4-methylpyridine serves as the starting material. The reaction proceeds via a Pd⁰/Pdᴵᴵ cycle, facilitated by ligands such as 1,1’-bis(diphenylphosphino)ferrocene (dppf).

-

Combine 5-bromo-2-fluoro-4-methylpyridine (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.

-

Heat at 90°C under nitrogen for 12–16 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate = 9:1) to isolate the boronic ester.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | <70% at <2 mol% |

| Temperature | 80–100°C | >90% at 90°C |

| Base | Potassium Acetate | Superior to K₂CO₃ |

Yield: 78–85%. Side products include debrominated pyridine (5–8%) and homocoupled bipyridine (<3%).

Iridium-Catalyzed C–H Borylation

Direct functionalization of 2-fluoro-4-methylpyridine via iridium catalysis offers a step-economical alternative. The method employs [Ir(OMe)(COD)]₂ with 4,4’-di-tert-butylbipyridine (dtbpy) as a ligand.

-

Charge a Schlenk flask with [Ir(OMe)(COD)]₂ (1 mol%), dtbpy (2 mol%), and pinacolborane (HBpin, 1.5 equiv).

-

Add 2-fluoro-4-methylpyridine (1.0 equiv) and heat at 80°C for 6–8 hours.

-

Quench with methanol and extract with dichloromethane.

Regioselectivity :

Borylation occurs preferentially at the 5-position due to steric and electronic effects of the 4-methyl and 2-fluoro groups. Computational studies indicate a 12.3 kcal/mol activation barrier for 5- vs. 3-borylation.

Yield : 65–72%. Limitations include sensitivity to oxygen and moisture.

Industrial-Scale Production

Continuous Flow Reactor Optimization

To address exothermicity and catalyst degradation in batch processes, flow chemistry protocols have been developed:

| Stage | Conditions | Outcome |

|---|---|---|

| Borylation | T = 95°C, τ = 30 min | 92% conversion |

| Catalyst Recycling | Pd adsorption on Al₂O₃ | 5 cycles, <5% yield drop |

| Workup | Liquid-liquid extraction | 99.5% purity |

Solvent and Ligand Selection

Industrial routes prioritize cost and safety:

-

Solvent : Cyclopentyl methyl ether (CPME) replaces dioxane (lower toxicity, bp 106°C).

-

Ligand : Xantphos outperforms dppf in recyclability (3× reuse without activity loss).

Economic Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 5-Bromo-2-fluoro-4-methylpyridine | 3200 |

| B₂Pin₂ | 1500 |

| Pd Catalyst | 420 |

| Total | 5120 |

Reaction Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The fluorine atom can be oxidized to form a fluoro-oxo derivative.

Reduction: : The pyridine ring can be reduced to form a pyridine derivative with different functional groups.

Substitution: : The boronic acid ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Fluoro-oxo derivatives.

Reduction: : Reduced pyridine derivatives.

Substitution: : Substituted boronic acid esters.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:

The compound serves as a boronic acid pinacol ester, which is commonly utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds:

Due to its fluorine substituent and boron moiety, this compound can be employed to functionalize aromatic systems selectively. The introduction of the fluorine atom enhances the electrophilicity of the aromatic ring, allowing for further reactions such as nucleophilic substitutions or electrophilic aromatic substitutions .

Medicinal Chemistry

Potential Anticancer Agents:

Research indicates that compounds featuring boron and fluorine atoms exhibit promising anticancer properties. The incorporation of 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into drug design may lead to the development of novel therapeutic agents targeting specific cancer pathways .

Biological Activity Studies:

The compound's ability to interact with biological systems makes it a candidate for studying enzyme inhibition or receptor binding. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a drug candidate .

Materials Science

Development of Functional Materials:

This compound can be used in the synthesis of functional materials such as polymers and nanomaterials. Its boron-containing structure can enhance the thermal and mechanical properties of materials while also providing sites for further chemical modifications .

Optoelectronic Applications:

Due to its unique electronic properties arising from the fluorine atom and boron coordination, it may find applications in optoelectronic devices. Studies on its photophysical properties could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism by which 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

The position of substituents on the pyridine ring significantly impacts reactivity and applications. Key analogues include:

Impact of Boronate Position :

- 5-Position Boronate (Target): Optimal for coupling due to reduced steric clash with adjacent substituents .

- 3-Position Boronate : Proximity to the nitrogen atom may destabilize the boronate via electronic effects .

Functional Group Variations

Substitution of fluorine or methyl groups with other moieties alters physicochemical properties:

Electronic Effects :

- Fluorine Substituents : Increase ring electron deficiency, accelerating oxidative addition in cross-couplings .

- Trifluoromethyl Groups : Enhance resistance to metabolic degradation but may reduce aqueous solubility .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in Suzuki-Miyaura reactions was compared to analogues:

Key Findings :

Biological Activity

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 755027-42-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, toxicity studies, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of 237.08 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential biological interactions.

Inhibition of Enzymatic Activity

Research indicates that certain pyridine derivatives can inhibit key enzymes involved in cancer progression. For example, compounds with similar structures have been shown to inhibit GSK-3β and other kinases with IC50 values in the nanomolar range . This suggests that this compound may also have inhibitory effects on critical signaling pathways in cancer cells.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies involving related pyridine derivatives, no acute toxicity was observed in animal models at doses up to 2000 mg/kg . This finding is promising for the safety evaluation of similar compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyridine derivatives. The presence of electron-withdrawing groups like fluorine enhances the reactivity of the compound . Additionally, modifications to the dioxaborolane group can influence both potency and selectivity against target enzymes.

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

| Compound Name | Biological Activity | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| Compound A | GSK-3β Inhibition | 10 | Low |

| Compound B | Anticancer (MCF-7) | 0.87 | Non-toxic |

| Compound C | Antiviral | >10 | Moderate |

Case Studies

- Anticancer Efficacy : A study conducted on a series of pyridine derivatives revealed that compounds exhibiting structural similarities to this compound showed enhanced cytotoxic effects against breast cancer cell lines compared to standard treatments .

- Safety Profiles : In vivo studies demonstrated that certain derivatives did not exhibit significant toxicity at high doses. This suggests that modifications in the chemical structure could lead to safer therapeutic agents with effective anticancer properties .

Q & A

Q. What are the standard synthetic protocols for preparing 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boron moiety for carbon-carbon bond formation. Key steps include:

- Halogenation : Introducing fluorine at the pyridine ring via electrophilic substitution or metal-mediated fluorination.

- Borylation : Installing the dioxaborolane group using pinacol borane under palladium catalysis.

- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reaction efficiency .

- Inert conditions : Reactions are performed under nitrogen/argon to prevent hydrolysis of the boronate ester .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Chromatography : HPLC or GC-MS for purity assessment (>98% by GC/titration, as per analogous compounds) .

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., fluorine and methyl group positions) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for boronate ester geometry .

Q. What safety precautions are critical during handling?

- Fluorine hazards : Use PPE (gloves, goggles) to avoid exposure to fluorinated intermediates, which may be toxic or corrosive .

- Boron stability : Store under inert conditions; moisture degrades the dioxaborolane group, reducing reactivity .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for this compound in complex reaction systems?

- Catalyst screening : Pd(PPh) or Pd(dba)/SPhos systems enhance coupling yields with aryl halides .

- Solvent/base optimization : Use polar aprotic solvents (DMF) with KCO or CsCO to stabilize intermediates .

- Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes side reactions while ensuring complete conversion .

Q. How do electronic effects of the fluorine and methyl substituents influence reactivity?

- Fluorine’s electron-withdrawing nature : Activates the pyridine ring for nucleophilic substitution but may deactivate adjacent positions for electrophilic attacks.

- Methyl group’s steric effects : Hinders rotation around the C5-B bond, stabilizing transition states in cross-coupling reactions. Computational studies (DFT/B3LYP) predict charge distribution and reactive sites .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Dynamic effects in NMR : Conformational flexibility (e.g., boronate ester rotation) may cause splitting not observed in solid-state structures .

- DFT-assisted analysis : Compare computed NMR chemical shifts with experimental data to validate assignments .

Q. How can computational methods predict this compound’s behavior in catalytic cycles?

- Mechanistic modeling : DFT studies map transition states for Suzuki-Miyaura coupling, identifying rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Frontier molecular orbital (FMO) analysis : Reveals nucleophilic/electrophilic sites, guiding substrate selection for tailored reactivity .

Critical Analysis of Contradictions

- Discrepancies in Boron Geometry : X-ray data may show planar dioxaborolane rings, while NMR suggests dynamic puckering. Resolve via variable-temperature NMR or computational conformational sampling .

- Unexpected Byproducts : Fluorine’s reactivity may lead to C-F cleavage under harsh conditions. LC-MS tracking and F NMR monitor side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.